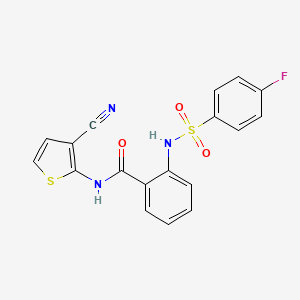
N-(3-cyanothiophen-2-yl)-2-(4-fluorobenzenesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-2-(4-fluorobenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C18H12FN3O3S2 and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyanothiophen-2-yl)-2-(4-fluorobenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of key intermediates. The compound can be synthesized through the reaction of 3-cyanothiophene derivatives with sulfonamide reagents under specific conditions.
General Reaction Scheme
-
Formation of Sulfonamide :
The sulfonamide derivative is prepared by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine. -
Acylation Step :
The acylation occurs when the sulfonamide reacts with 3-cyanothiophen-2-yl amine to yield the target compound.
Structural Characteristics
The molecular formula for this compound is C12H10N2O2S2F, with a molecular weight of approximately 290.34 g/mol. The compound exhibits a complex structure characterized by several functional groups that contribute to its biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown promising results:
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the ABTS radical cation decolorization assay. The results demonstrated that this compound exhibits notable antioxidant activity:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates that higher concentrations lead to increased inhibition of free radicals, suggesting a potential role in protecting against oxidative stress.
Case Studies
Several studies have explored the biological effects of similar compounds, providing context for the activity of this compound:
-
Study on Antibacterial Activity :
A comparative study found that derivatives of thiophene exhibited enhanced antibacterial properties when modified with sulfonamide groups, similar to our compound's structure. This suggests a structure-activity relationship that could be exploited for drug development. -
Antioxidant Studies :
Research on related compounds has shown that thiophene-based structures often exhibit strong antioxidant properties due to their ability to donate electrons and stabilize free radicals.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-16-4-2-1-3-15(16)17(23)21-18-12(11-20)9-10-26-18/h1-10,22H,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYSPFHPJQMNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













